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Compound of Interest

Compound Name: Ethylene Di(thiotosylate)

Cat. No.: B1329436

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic
data for Ethylene Di(thiotosylate) (CAS No. 2225-23-2), a versatile reagent in organic
synthesis. This document is intended to be a valuable resource for researchers, scientists, and
professionals in drug development and related fields who utilize or are interested in the
applications of this compound.

Chemical Identity and Properties

Ethylene Di(thiotosylate), also known as S,S'-ethane-1,2-diyl bis(4-
methylbenzenesulfonothioate), is a stable, crystalline solid. Its fundamental properties are
summarized in the table below.

Property Value

Molecular Formula C16H1804S4

Molecular Weight 402.58 g/mol

CAS Number 2225-23-2

Appearance White to off-white crystalline solid
Melting Point 72-75 °C
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Spectroscopic Data

A complete set of experimentally-derived, high-resolution spectroscopic data for Ethylene
Di(thiotosylate) is not readily available in publicly accessible databases. The following tables
present a compilation of available and expected spectroscopic characteristics based on the
compound's structure and fragmentary data from public resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Spectral Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic protons
~7.8 Doublet 4H
(ortho to SO2)
Aromatic protons
~7.4 Doublet 4H
(meta to SO2)
Ethylene bridge (-
~3.3 Singlet 4H Y ge (
CH2-CHz-)
~2.4 Singlet 6H Methyl protons (-CHs)
Table 2: Predicted 13C NMR Spectral Data
Chemical Shift (8) ppm Assighment
~145 Aromatic Carbon (para to CHs)
~135 Aromatic Carbon (ipso to SOz2)
~130 Aromatic Carbon (meta to SO2)
~128 Aromatic Carbon (ortho to SOz2)
~35 Ethylene bridge Carbon (-CH2-CH3-)
~21 Methyl Carbon (-CH3)
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Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1595 Medium Aromatic C=C stretch

~1330 Strong Asymmetric SOz stretch

~1150 Strong Symmetric SO2 stretch

815 Strong p-substituted benzene C-H
bend

~710 Strong C-S stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

miz Relative Intensity Possible Fragment
402 Low [M]* (Molecular lon)
247 High [C7H7S02S]*

155 High [C7H7SO2]*

139 Medium [C7H7S]*

91 High [C7H7]* (Tropylium ion)

Experimental Protocols

The following sections detail the synthetic and analytical procedures for Ethylene

Di(thiotosylate).
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Synthesis of Ethylene Di(thiotosylate)

A reliable method for the synthesis of Ethylene Di(thiotosylate) has been reported in Organic
Syntheses. The procedure involves the reaction of potassium p-toluenethiosulfonate with 1,2-
dibromoethane.

Experimental Workflow for Synthesis

Potassium p-toluenethiosulfonate Solvent Removal
1,2-Dibromoethane Reflux under Nitrogen Wash with Ethanol/Water (Recrystallizalion from Ethanol Ethylene Di(thiotosylate)
Ethanol, Potassium lodide Wash with Water

Click to download full resolution via product page

Figure 1. Synthetic workflow for Ethylene Di(thiotosylate).

Detailed Procedure:

» To a stirred solution of potassium p-toluenethiosulfonate (2 equivalents) in ethanol, a
catalytic amount of potassium iodide is added.

e 1,2-Dibromoethane (1 equivalent) is then added to the mixture.
e The reaction mixture is refluxed for several hours under an inert atmosphere (e.g., nitrogen).
» After cooling, the solvent is removed under reduced pressure.

e The resulting solid is washed sequentially with a mixture of ethanol and water, followed by
several washes with water to remove inorganic salts.

e The crude product is then purified by recrystallization from ethanol to yield pure Ethylene
Di(thiotosylate).

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o Sample Preparation: Dissolve 5-10 mg of Ethylene Di(thiotosylate) in approximately 0.7 mL
of a deuterated solvent (e.g., CDCIs) in an NMR tube.

» Data Acquisition: Acquire *H and 3C NMR spectra on a standard NMR spectrometer (e.g.,
400 MHz or higher).

o Data Processing: Process the raw data using appropriate software to obtain the final spectra.
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy:

o Sample Preparation: Place a small amount of the solid Ethylene Di(thiotosylate) directly
onto the ATR crystal.

» Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Record the spectrum over a typical range of 4000-400 cm~1.

e Background Correction: A background spectrum of the clean, empty ATR crystal should be
recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS):

o Sample Preparation: Prepare a dilute solution of Ethylene Di(thiotosylate) in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate).

e GC Separation: Inject a small volume of the solution into the GC, where the compound is
vaporized and separated on a capillary column.

e MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer,
where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratios
of the fragments are detected.

Workflow for Spectroscopic Analysis
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethylene
Di(thiotosylate): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329436#spectroscopic-data-nmr-ir-ms-of-ethylene-
di-thiotosylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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